![molecular formula C17H13N5O3S3 B2533705 (E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 796880-82-5](/img/structure/B2533705.png)
(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
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Description
(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13N5O3S3 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Moieties: The cyanoacetamide group in this compound can participate in condensation and substitution reactions, leading to diverse heterocyclic derivatives. These derivatives may exhibit bioactivity, making them valuable for developing chemotherapeutic agents .
Antitumor Activity: By modifying the cyanoacetamide portion, scientists have synthesized derivatives with antitumor properties. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded compounds with potential antitumor effects .
Biochemical Studies and Enzyme Inhibition
The urea moiety suggests potential interactions with enzymes:
properties
IUPAC Name |
[4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S3/c18-8-11(16-21-14(10-27-16)15-2-1-7-26-15)9-20-12-3-5-13(6-4-12)28(24,25)22-17(19)23/h1-7,9-10,20H,(H3,19,22,23)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJWLWHDASLIQ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.